![molecular formula C20H17FN2O3S B3020629 (E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1424658-30-9](/img/structure/B3020629.png)
(E)-N-[6-(4-Fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of novel sulfonamide compounds has been a subject of interest due to their potential biological activities. In the first study, a new compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (PY4DA), was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine. The synthesis process involved characterizing the compound using various spectroscopic techniques such as FTIR, 1HNMR, and UV-Visible spectroscopy. Theoretical methods, including Density Functional Theory (DFT), were used to compare the experimental results, providing a comprehensive understanding of the compound's structure and properties .
In the second study, a series of novel sulfonamides were synthesized starting with 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, which was prepared from the condensation of an acetophenone derivative with 2-cyanoacetohydrazide. Further reactions with various aldehydes and compounds like malononitrile and ethyl cyanoacetate led to the formation of different sulfonamide derivatives. These compounds were then evaluated for their biological activities .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was investigated using computational studies. For PY4DA, DFT calculations were performed to predict the FTIR spectra, and the 1HNMR spectra were calculated using the standard GIAO method. UV-Vis spectra were also calculated using Time-Dependent Density Functional Theory (TD-DFT). These computational studies provided insights into the electronic structure and potential reactivity of the compound .
In the second study, molecular docking was performed against dihydrofolate reductase (DHFR) to assess the potential of the synthesized sulfonamides as inhibitors. The Molecular Operating Environment (MOE) software was used for virtual screening, indicating that some of the synthesized compounds could be suitable inhibitors against the DHFR enzyme with further modification .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were based on condensation reactions, which are typical in the formation of sulfonamide linkages. The interaction of the intermediate compounds with different aldehydes and active methylene compounds led to the formation of a variety of sulfonamide derivatives with potential biological activities. These reactions were carefully designed to yield compounds with specific structural features that could enhance their biological efficacy .
Physical and Chemical Properties Analysis
The physical properties of PY4DA were predicted using the Swiss ADME online tool, which provides information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is crucial for understanding the pharmacokinetic behavior of the compound and its potential as a drug candidate .
The antimicrobial activity of the compounds was studied using the disk well diffusion method, and the results were promising, with some compounds showing better activity than standard drugs. The antitumor activities of the compounds were evaluated against MCF-7 cell lines using the MTT assay, and several compounds exhibited better activity than the reference drug Doxorubicin. These findings suggest that the synthesized sulfonamides have significant potential as anticancer and antimicrobial agents .
安全和危害
未来方向
作用机制
Mode of Action
It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes . The compound’s fluorophenoxy and methylphenyl groups may play key roles in these interactions.
Biochemical Pathways
The biochemical pathways affected by EN300-26597745 are not fully known. Given the complexity of biological systems, it is likely that the compound impacts multiple pathways. These could include signaling pathways, metabolic pathways, or other cellular processes .
Result of Action
The compound’s effects could range from changes in gene expression to alterations in cellular metabolism or signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-26597745. These factors can include temperature, pH, presence of other molecules, and the specific characteristics of the biological system in which the compound is acting .
These studies will provide valuable insights into the biological activities of this compound and may guide its potential applications in various fields .
属性
IUPAC Name |
(E)-N-[6-(4-fluorophenoxy)pyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-15-2-4-16(5-3-15)12-13-27(24,25)23-18-8-11-20(22-14-18)26-19-9-6-17(21)7-10-19/h2-14,23H,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYBXGQKTWQEY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

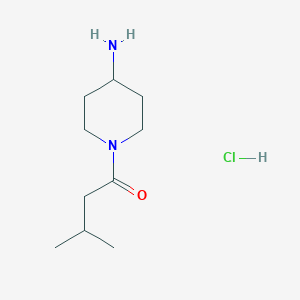
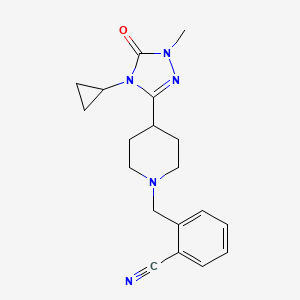
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)
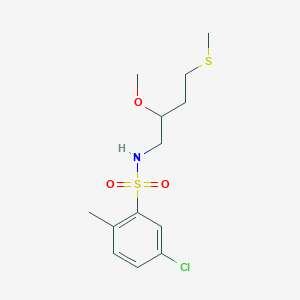
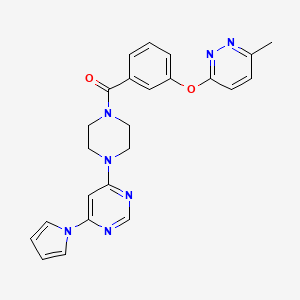
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3020551.png)
![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)
![4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020560.png)
![ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B3020562.png)
![2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3020563.png)
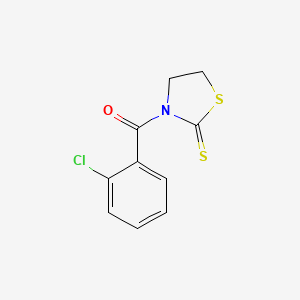
![2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide](/img/structure/B3020565.png)
